molecular formula C6H12O6 B1215964 Idose, D- CAS No. 2152-76-3

Idose, D-

Cat. No. B1215964
CAS RN: 2152-76-3
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-ZXXMMSQZSA-N
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Description

D-Idose is a hexose, a six-carbon monosaccharide . It has an aldehyde group and is classified as an aldose . Interestingly, D-Idose is not found in nature, but its uronic acid, iduronic acid, is important . It is a component of dermatan sulfate and heparan sulfate, which are glycosaminoglycans .


Synthesis Analysis

A practical synthesis of the very rare sugar D-Idose and the stable building blocks for D-Idose, D-Iduronic, and D-Idonic acids from ido-heptonic acid requires only isopropylidene protection, Shing silica gel-supported periodate cleavage of the C6-C7 bond of the heptonic acid, and selective reduction of C1 and/or C6 .


Molecular Structure Analysis

The molecular structure of D-Idose is characterized by the presence of an aldehyde group and it being an aldose . The first and third hydroxyls point the opposite way from the second and fourth .


Chemical Reactions Analysis

The Kiliani reaction of D-glucose with sodium cyanide, to give the sodium salts of the epimeric D-ido and L-gluco-heptonic acids in a ratio of approximately 1:4, has been a massive industrial process for many decades .


Physical And Chemical Properties Analysis

D-Idose is the most unstable of all the aldohexoses and a stable precursor which can be stored and then converted under very mild conditions into D-Idose is easily prepared .

Scientific Research Applications

Aldose Reductase Activity

D-Idose serves as an alternative substrate to D-glucose for studying aldose reductase, an enzyme linked to diabetic complications. Researchers Balestri et al. (2015) discovered that aldose reductase can act efficiently on L-idose, which is structurally similar to D-glucose. This makes L-idose a suitable alternative for studying the enzyme's kinetics and inhibition, particularly in conditions where D-glucose is not an ideal substrate for in vitro investigation (Balestri et al., 2015).

Anti-Proliferative Activity Against Cancer Cells

A study by Ishiyama et al. (2020) evaluated the anti-proliferative activity of rare aldohexoses, including D-Idose, against human leukemia and prostate cancer cell lines. They found that D-Idose inhibited cell proliferation in leukemia cells, suggesting its potential in cancer therapy. The study also highlighted the importance of the aldose structure and C-6 hydroxy group in D-Idose for its anti-proliferative activity (Ishiyama et al., 2020).

Synthesis and Stability

Liu et al. (2019) developed a practical synthesis of D-Idose from ido-heptonic acid. This synthesis process involves isopropylidene protection, cleavage of the C6-C7 bond, and selective reduction. Their work addresses the stability challenges of D-Idose, which is known to be one of the most unstable aldohexoses (Liu et al., 2019).

Biological Activity in Model Organisms

Sakoguchi et al. (2016) investigated the growth inhibitory effects of various aldohexose stereoisomers, including L-Idose, on the model organism Caenorhabditis elegans. They discovered that L-Idose showed significant growth inhibition, suggesting its potential as a research tool in biological studies (Sakoguchi et al., 2016).

Conformational Flexibility Studies

Research by Cloutier et al. (2022) explored the conformational flexibility of idose, a trait distinguishing it from other aldohexoses. Their study on benzylidene acetal-protected β-d-idopyranosides provides insights into the structural characteristics and conformational behavior of idose in solution (Cloutier et al., 2022).

Hetero-Bifunctional Spacer for Chemical Probes

Hamagami et al. (2016) designed 6-azido-6-deoxy-l-idose for use as a hetero-bifunctional spacer in the synthesis of azido-containing chemical probes. This idose derivative showed higher reactivity towards oxime formation than glucose derivatives, making it useful in the development of probes for biological function elucidation (Hamagami et al., 2016).

Safety And Hazards

The safety data sheet for D-Idose suggests avoiding breathing mist, gas, or vapors and avoiding contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The FDA approval of iDose TR represents a significant milestone for Glaukos following an extensive pioneering journey since the inception of the original idea nearly 15 years ago . Today’s approval ushers in a new era of interventional glaucoma therapy by enabling a more proactive and reliable approach for patients in need .

properties

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-ZXXMMSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015881
Record name D-​Idose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idose, D-

CAS RN

5978-95-0, 2152-76-3
Record name D-Idose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5978-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-​Idose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDOSE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YL114VI04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IDOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1T50P1RZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
294
Citations
Z Liu, SF Jenkinson, A Yoshihara, MR Wormald… - Molecules, 2019 - mdpi.com
A practical synthesis of the very rare sugar d-idose and the stable building blocks for d-idose, d-iduronic, and d-idonic acids from ido-heptonic acid requires only isopropylidene …
Number of citations: 2 www.mdpi.com
J Kovár - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
L-Idose (10) was prepared via its 1,2-O-isopropylidene derivative (9). The latter was prepared by means of the known principle of inverting the configuration of C-5 in sulfonic esters …
Number of citations: 23 cdnsciencepub.com
JR Snyder, AS Serianni - The Journal of Organic Chemistry, 1986 - ACS Publications
The solution composition of D-idose in D20 has been examinedby 13C NMR spectroscopy using [13C]-enriched compounds. In addition to two furanoses and two pyranoses, aldehyde …
Number of citations: 112 pubs.acs.org
RW JEANLOZ, ZT GLAZER… - The Journal of Organic …, 1961 - ACS Publications
Am onolysis of methyl 4, 6-0-benzylidene-2, 3-di-0-p-tolylsulfonyl-aD-galactopyranoside in thepresence of sodium meth-oxide and subsequent Ar-acetylation afforded methyl 2-…
Number of citations: 22 pubs.acs.org
N Shimoda, A Toyoda-Yamamoto… - Proceedings of the …, 1990 - National Acad Sciences
Most virulence (vir) genes of Agrobacterium tumefaciens that are required for the formation of crown gall tumors are expressed in response to such plant signal molecules as …
Number of citations: 260 www.pnas.org
H Ishiyama, RC Yanagita, K Takemoto… - Journal of Applied …, 2020 - jstage.jst.go.jp
D-Allose (D-All), a C-3 epimer of D-glucose (D-Glc), is a naturally rare monosaccharide, which shows anti-proliferative activity against several human cancer cell lines. Unlike …
Number of citations: 3 www.jstage.jst.go.jp
DAL Davies - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Sugars. Aldoheptoses and certain other sugars or derivatives from which solutions of the free sugar could be obtained were kindly supplied by Dr …
Number of citations: 69 www.ncbi.nlm.nih.gov
M Juricek, P Gruz, J Veleminsky, J Stanek… - Mutation Research …, 1991 - Elsevier
6-Azido-6-deoxy (AZd) derivatives of d-glucose, d-mannose, d-altrose, d-allose, l-idose, d-galactose, d-galactonic acid and d-galactitol, 3-azido-1,2-propanediol (azidoglycerol), 3,1-…
Number of citations: 12 www.sciencedirect.com
W Plazinski, A Plazinska, M Drach - Physical Chemistry Chemical …, 2016 - pubs.rsc.org
The molecular properties of aldohexoses and ketohexoses are usually studied in the context of their cyclic, furanose or pyranose structures which is due to the abundance of related …
Number of citations: 16 pubs.rsc.org
J Wiecko, WR Sherman - Journal of the American Chemical …, 1976 - ACS Publications
The interaction of an acetyl moiety with boron accompanied by the loss of alkyl radical is shown to occur following electron beam ionization in the mass spectrometer. This is similar to …
Number of citations: 86 pubs.acs.org

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